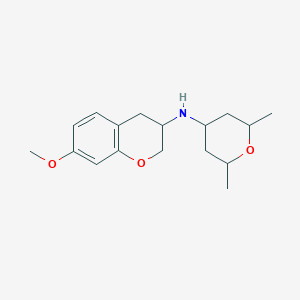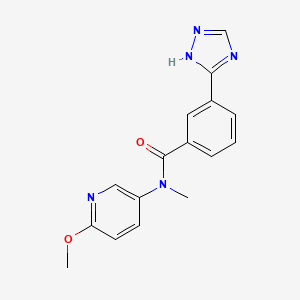
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has attracted the attention of researchers due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse biological properties.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Additionally, it has shown promising results in various in vitro and in vivo studies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are essential for drug development.
Direcciones Futuras
There are several future directions for the study of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine. One direction is the evaluation of its toxicity and pharmacokinetics in animal models. Another direction is the development of analogs with improved biological activities and pharmacokinetic properties. Additionally, the study of its mechanism of action and its interaction with key enzymes and proteins can provide valuable insights for drug development.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine can be achieved through various methods. One of the most common methods is the reaction of furfural with 3-methyl-1-butylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with cyanogen bromide to produce the target compound. Other methods include the reaction of furfural with hydrazine hydrate followed by the reaction with 3-methyl-1-butanol and oxalyl chloride.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine has been studied for its potential biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis and evaluation of this compound for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity against various cancer cell lines such as breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)5-6-11-14-15-12(17-11)13-8-10-4-3-7-16-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNMQKCFWXDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)

![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)
![3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)